N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been proposed for the treatment of various conditions including cancer, cardiovascular diseases, and alzheimer’s disease . They are also used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Mode of Action
It’s worth noting that similar compounds, such as zolpidem, work by blocking γ-aminobutyric acid receptors . This suggests that N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activity of similar compounds , it can be inferred that multiple pathways might be affected, leading to downstream effects such as inhibition of bacterial growth, reduction of inflammation, or alteration of cellular processes in cancer cells.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects, such as inhibiting the growth of bacteria, reducing inflammation, or altering cellular processes in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Imidazo[1,2-a]pyridine Core: This step involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine core.
Coupling with Thiophene Derivative: The imidazo[1,2-a]pyridine core is then coupled with a thiophene derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[1,2-a]pyridine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as alpidem, zolpidem, and minodronic acid share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide are structurally related and have comparable chemical properties.
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide is unique due to its combination of the imidazo[1,2-a]pyridine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(13-8-10-23-12-13)20-15-6-2-1-5-14(15)16-11-21-9-4-3-7-17(21)19-16/h1-12H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOAMYJJFRIZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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